molecular formula C23H23F3N2O4 B611318 (E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1415716-58-3

(E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B611318
CAS RN: 1415716-58-3
M. Wt: 448.44
InChI Key: WUYOECAJFJFUFC-CMDGGOBGSA-N
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Description

TG6-10-1 is a potent antagonist of E prostanoid receptor 2 (EP2;  Kb = 17.8 nM in C6 glioma cells overexpressing human EP2). It is 300-, 25-, and 10-fold selective for EP2 over other prostanoid receptors, including human EP3-4, FP and TP, and DP1 receptors, respectively. TG6-10-1 is also selective for EP2 over a panel of 40 enzymes, ion channels, receptors, and neurotransmitter transporters (IC50s >10 μM). In vivo, TG6-10-1 increases survival, decreases weight loss, prevents induction of IL-1β, IL-6, TNF-α, and MCP-1/CCL2 mRNA, and inhibits neuronal cell death in the hippocampus in mouse and rat models of status epilepticus induced by pilocarpine and diisopropyl fluorophosphate, respectively.
TG6-10-1 is a potent and selective antagonist for the prostaglandin E2 receptor subtype EP2. Systemic administration of TG6-10-1 completely recapitulates the effects of conditional ablation of cyclooxygenase-2 from principal forebrain neurons, namely reduced delayed mortality, accelerated recovery from weight loss, reduced brain inflammation, prevention of blood-brain barrier opening, and neuroprotection in the hippocampus, without modifying seizures acutely. TG6-10-1 shows low-nanomolar antagonist activity against EP2.

Scientific Research Applications

Neuroinflammation Modulation

TG6-10-1 acts as a potent antagonist of the prostaglandin E2 receptor (EP2), which plays a significant role in neuroinflammatory processes. By inhibiting EP2, TG6-10-1 can reduce the induction of inflammatory cytokines and chemokines, potentially mitigating the effects of neuroinflammation . This application is particularly relevant in conditions like Alzheimer’s disease, where neuroinflammation is a hallmark.

Blood-Brain Barrier Integrity

The compound has been shown to reduce the opening of the blood-brain barrier during neuronal inflammation. This suggests that TG6-10-1 could be used to maintain the integrity of the blood-brain barrier, which is crucial for protecting the brain from pathogens and toxins .

Pharmacokinetic Properties

TG6-10-1 displays favorable pharmacokinetic properties, with a half-life of 1.6 hours and a brain to plasma ratio of 1.6 in murine models. This indicates that the compound has potential as a therapeutic agent due to its ability to penetrate the brain efficiently and maintain stable concentrations .

Selectivity and Potency

The selectivity profile of TG6-10-1 is noteworthy, with about 300-fold selectivity for the EP2 receptor over other prostaglandin receptors. Its competitive antagonism with a Ki of 17.8 nM underscores its potency as an inhibitor . This high degree of selectivity and potency makes it an excellent candidate for targeted therapies.

Neuroprotection

TG6-10-1 has been associated with neuroprotective effects in models of seizure-induced neuronal damage. The compound’s ability to inhibit EP2 receptors may help in reducing neuronal damage and promoting functional recovery after such events .

Cognitive Function Preservation

Inhibition of EP2 receptors by TG6-10-1 has been linked to reduced cognitive deficits in animal models. This suggests that the compound could have applications in preserving cognitive function in various neurological disorders .

properties

IUPAC Name

(E)-N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O4/c1-30-18-12-15(13-19(31-2)22(18)32-3)8-9-21(29)27-10-11-28-17-7-5-4-6-16(17)14-20(28)23(24,25)26/h4-9,12-14H,10-11H2,1-3H3,(H,27,29)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYOECAJFJFUFC-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Q & A

Q1: What is the mechanism of action of TG6-10-1 and its downstream effects in the context of neuroinflammation?

A1: (E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TG6-10-1, is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2. [] Prostaglandin E2 (PGE2) is a key mediator of inflammation in the brain, and its levels increase after insults like status epilepticus (SE). [, ] By blocking EP2, TG6-10-1 disrupts the downstream signaling cascade initiated by PGE2, leading to reduced production of pro-inflammatory cytokines, decreased microglial activation, and ultimately, neuroprotection. [, , ] This effect has been observed in various models of neuronal injury, including SE induced by pilocarpine or diisopropyl fluorophosphate (DFP), and even in ischemic stroke models. [, , ]

Q2: Beyond its anti-inflammatory effects, does TG6-10-1 influence other cellular processes relevant to neuronal survival?

A2: Research suggests that TG6-10-1 may also modulate the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway, which is critical for neuronal survival and plasticity. [] Studies showed that SE triggers an increase in BDNF levels in the hippocampus, and blocking COX-2 activity prevents this elevation. [] Furthermore, PGE2, the primary product of COX-2 in the brain, can stimulate BDNF secretion from hippocampal cells. [] Importantly, inhibiting EP2 with TG6-10-1 was found to decrease the phosphorylation of cAMP response element-binding protein (CREB) and reduce the activation of the BDNF/TrkB pathway in the hippocampus after SE. [] These findings suggest that TG6-10-1 might provide neuroprotection by modulating both inflammatory responses and neurotrophic factor signaling.

Q3: What are the limitations of the currently available TG6-10-1 in terms of its physicochemical properties?

A3: While TG6-10-1 has shown promise in preclinical studies, it possesses certain limitations regarding its physicochemical properties. For instance, it exhibits moderate selectivity for EP2, a short plasma half-life in rodents (1.7 hours), and low aqueous solubility (27 µM). [] These factors potentially hinder its application in chronic disease models and necessitate further optimization for improved efficacy and practicality. []

Q4: What are the future directions in the development of TG6-10-1 and related compounds?

A4: Current research focuses on developing novel EP2 antagonists with enhanced properties based on the TG6-10-1 scaffold. [] This includes improving water solubility, brain penetration, EP2 potency, and selectivity. [] The development of such optimized compounds holds significant potential for attenuating inflammatory consequences in various central nervous system diseases, including epilepsy, Alzheimer's disease, and cerebral aneurysms. []

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